molecular formula C25H25N5O3S B11426477 N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11426477
M. Wt: 475.6 g/mol
InChI Key: DKLLTBCENNEQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoxaline core substituted with a methoxy group and a phenylpiperazine moiety, along with a benzenesulfonamide group. These structural elements contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with 1-phenylpiperazine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline derivative using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of quinoxaline derivatives with enzymes and receptors.

    Pharmacology: Evaluated for its potential as a central nervous system (CNS) agent, particularly in modulating neurotransmitter activity.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The quinoxaline core can interact with various enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-methoxy-3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide
  • N-[6-methoxy-3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

Uniqueness

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the phenylpiperazine moiety, which enhances its ability to interact with CNS receptors. This makes it a promising candidate for CNS-related therapeutic applications compared to its analogs with different piperazine substitutions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N5O3S/c1-33-20-12-13-22-23(18-20)27-25(24(26-22)28-34(31,32)21-10-6-3-7-11-21)30-16-14-29(15-17-30)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3,(H,26,28)

InChI Key

DKLLTBCENNEQNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)N3CCN(CC3)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.